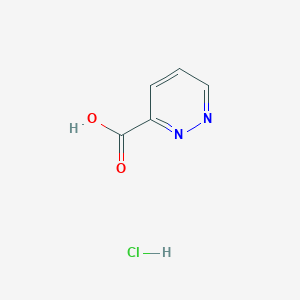
Triisopropyl(thiazol-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triisopropyl(thiazol-2-yl)silane is an organosilicon compound with the molecular formula C12H23NSSi. It is characterized by the presence of a thiazole ring attached to a triisopropylsilyl group. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triisopropyl(thiazol-2-yl)silane typically involves the reaction of thiazole with triisopropylchlorosilane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is usually purified by distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Triisopropyl(thiazol-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols.
Reduction: It acts as a reducing agent in organic synthesis.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound itself is used as a reducing agent in the presence of Lewis acids like titanium(IV) chloride.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds such as alcohols and amines.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Triisopropyl(thiazol-2-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and a protecting group in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of advanced materials and coatings
Mecanismo De Acción
The mechanism of action of triisopropyl(thiazol-2-yl)silane involves its ability to donate hydride ions (H-) in reduction reactions. This property makes it an effective reducing agent. The thiazole ring can participate in various chemical reactions due to its electron-rich nature, allowing it to act as a nucleophile or an electrophile depending on the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Triisopropylsilane: Another organosilicon compound used as a reducing agent.
Thiazole: A heterocyclic compound with a wide range of biological activities.
Uniqueness
Triisopropyl(thiazol-2-yl)silane is unique due to the combination of the triisopropylsilyl group and the thiazole ring. This combination imparts both reducing properties and the ability to participate in diverse chemical reactions, making it a versatile compound in organic synthesis .
Propiedades
IUPAC Name |
tri(propan-2-yl)-(1,3-thiazol-2-yl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NSSi/c1-9(2)15(10(3)4,11(5)6)12-13-7-8-14-12/h7-11H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPLDKZLZMGMFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C1=NC=CS1)(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NSSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B8248659.png)


![5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8248688.png)

![tert-butyl N-[(3R,6S)-6-ethynyltetrahydropyran-3-yl]carbamate](/img/structure/B8248704.png)


![2-(4-(Dibenzo[b,d]furan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B8248741.png)

